molecular formula C9H13N3O4 B2415603 tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate CAS No. 1803603-93-1

tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate

Cat. No.: B2415603
CAS No.: 1803603-93-1
M. Wt: 227.22
InChI Key: JDWGIYVFHLDBBV-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate: is a chemical compound with the molecular formula C9H13N3O4 and a molecular weight of 227.22 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate has several scientific research applications:

Preparation Methods

The synthesis of tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-carbamoyl-1,2-oxazole under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as a precursor in the synthesis of compounds that modulate biological pathways, although detailed studies on its exact mechanism are limited .

Comparison with Similar Compounds

tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate can be compared with similar compounds such as:

Its uniqueness lies in its specific structure, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-9(2,3)15-8(14)11-6-4-5(7(10)13)12-16-6/h4H,1-3H3,(H2,10,13)(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWGIYVFHLDBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NO1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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